molecular formula C3H2INO B2690904 5-Iodooxazole CAS No. 2174001-43-3

5-Iodooxazole

Cat. No.: B2690904
CAS No.: 2174001-43-3
M. Wt: 194.959
InChI Key: OLHFPCSDFLZHPR-UHFFFAOYSA-N
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Description

5-Iodooxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms, with an iodine atom attached at the fifth position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodooxazole can be achieved through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method proceeds via a 5-exo-dig process, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed reactions. For example, the cyclization of terminal alkynes with n-butyllithium followed by treatment with molecular iodine and hydroxylamine . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Iodooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lithium Diisopropylamide: Used for halogen-metal exchange reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Iodooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodooxazole involves its interaction with various molecular targets. For example, in halogen dance reactions, the iodine atom is transferred to different positions on the oxazole ring, facilitating the formation of polysubstituted aromatic systems . This reactivity is crucial for its role in synthetic chemistry and drug development.

Comparison with Similar Compounds

    Isoxazole: A structurally similar compound with a nitrogen atom at the third position and an oxygen atom at the first position.

    Benzoxazole: Contains a fused benzene ring, offering different electronic properties and reactivity.

    Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom.

Uniqueness of 5-Iodooxazole: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other oxazole derivatives .

Properties

IUPAC Name

5-iodo-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHFPCSDFLZHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-43-3
Record name 5-iodo-1,3-oxazole
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